4,5,6,7-Tetrahydro-2-methyl-N-(1-methylethyl)-5-benzothiazolemethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-2-methyl-N-(1-methylethyl)-5-benzothiazolemethanamine hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is often used in experimental and research settings due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2-methyl-N-(1-methylethyl)-5-benzothiazolemethanamine hydrochloride typically involves a series of chemical reactions starting from readily available precursors
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the desired chemical transformations.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrahydro-2-methyl-N-(1-methylethyl)-5-benzothiazolemethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydro-2-methyl-N-(1-methylethyl)-5-benzothiazolemethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrahydro-2-methyl-N-(1-methylethyl)-5-benzothiazolemethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4,5,6,7-Tetrahydro-2-methyl-N-(1-methylethyl)-5-benzothiazolemethanamine hydrochloride include:
- 4,5,6,7-Tetrahydro-2-methyl-5-benzothiazolemethanamine
- 4,5,6,7-Tetrahydro-2-methyl-N-(1-methylethyl)-benzothiazole
Uniqueness
What sets this compound apart is its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly valuable in certain research and industrial applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
77529-12-5 |
---|---|
Molekularformel |
C12H21ClN2S |
Molekulargewicht |
260.83 g/mol |
IUPAC-Name |
N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H20N2S.ClH/c1-8(2)13-7-10-4-5-12-11(6-10)14-9(3)15-12;/h8,10,13H,4-7H2,1-3H3;1H |
InChI-Schlüssel |
ASITZMVPVWKRNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)CCC(C2)CNC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.